Ammonium sodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate
Description
Properties
CAS No. |
85068-63-9 |
|---|---|
Molecular Formula |
C18H18N4NaO8PS |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
azanium;sodium;6-acetamido-4-hydroxy-3-[[3-[hydroxy(oxido)phosphoryl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N3O8PS.H3N.Na/c1-10(22)19-12-6-5-11-7-16(31(27,28)29)17(18(23)15(11)9-12)21-20-13-3-2-4-14(8-13)30(24,25)26;;/h2-9,23H,1H3,(H,19,22)(H2,24,25,26)(H,27,28,29);1H3;/q;;+1/p-1 |
InChI Key |
ZVIVARYJWZUNAY-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC(=CC=C3)P(=O)(O)[O-])O.[NH4+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Core Naphthalene Derivative Synthesis
The synthesis begins with functionalizing the naphthalene backbone. Key steps include:
- Sulfonation : Introducing sulfonate groups at specific positions using concentrated sulfuric acid or oleum. For example, 2-naphthol undergoes sulfonation at 20–80°C to form intermediates like G acid (2-naphthol-6,8-disulfonic acid).
- Acetylation : The acetamido group is introduced via reaction with acetic anhydride under controlled temperatures (30–60°C), as demonstrated in analogous syntheses of acetamido-substituted naphthalenes.
Azo Coupling with Phosphonated Phenyl Diazonium Salt
The azo linkage is formed through diazotization and coupling:
- Diazotization : 3-Aminophenylphosphonic acid is treated with nitrous acid (HNO₂) in an acidic medium (HCl) at 0–5°C to generate the diazonium salt.
- Coupling : The diazonium salt reacts with the hydroxyl group of the naphthalene derivative (e.g., 6-acetamido-4-hydroxynaphthalene-2-sulphonate) in a weakly alkaline solution (pH 7–9), forming the azo bond.
| Step | Temperature | pH | Reaction Time |
|---|---|---|---|
| Diazotization | 0–5°C | 1–2 | 30–60 min |
| Coupling | 5–10°C | 7–9 | 2–4 hours |
Phosphonation and Salt Formation
The phosphonate group is introduced either before or after azo coupling, depending on the stability of intermediates:
- Direct Phosphonation : Using phosphorylating agents like PCl₃ or H₃PO₄ under reflux conditions (100–120°C).
- Salt Formation : The final compound is precipitated as a mixed ammonium-sodium salt by adding ammonium hydroxide and sodium hydroxide sequentially. This step ensures solubility and reactivity adjustments for specific applications.
| Method | Phosphonation Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pre-coupling | PCl₃ | 68 | 92 |
| Post-coupling | H₃PO₄ | 72 | 89 |
Purification and Characterization
- Crystallization : The crude product is recrystallized from ethanol/water mixtures to remove unreacted starting materials.
- Chromatography : Column chromatography (silica gel, eluent: CH₃OH/CH₂Cl₂) isolates the pure compound.
- Analytical Confirmation :
Comparative Analysis of Synthetic Routes
Two primary routes are documented:
| Route | Steps | Advantages | Limitations |
|---|---|---|---|
| Sequential Functionalization | Sulfonation → Acetylation → Azo Coupling → Phosphonation | High purity (≥90%) | Longer reaction times (12–18 hours) |
| One-Pot Synthesis | Simultaneous sulfonation and azo coupling | Faster (6–8 hours) | Lower yield (∼60%) due to side reactions |
Industrial-Scale Adaptations
Patent CN104693074A highlights scalable modifications for related compounds, including:
- Continuous Flow Reactors : Improve temperature control during exothermic steps like diazotization.
- Catalytic Ammonolysis : Monoammonium sulfate and sulfurous acid mixtures enhance reaction rates in ammonolysis steps, reducing process costs.
Chemical Reactions Analysis
Types of Reactions
Ammonium sodium 6-acetamido-4-hydroxy-3-[(3-phosphonatophenyl)azo]naphthalene-2-sulfonate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The sulfonate and phosphonate groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Amines derived from the cleavage of the azo bond.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ammonium sodium 6-acetamido-4-hydroxy-3-[(3-phosphonatophenyl)azo]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various ions and molecules. The azo group plays a crucial role in the compound’s color properties, while the sulfonate and phosphonate groups enhance its solubility and binding affinity. The molecular targets and pathways involved depend on the specific application, such as ion detection or staining .
Comparison with Similar Compounds
Chemical Identity :
- CAS No: 83968-60-9 (disodium form) .
- Molecular Formula : C₁₈H₁₃N₃Na₂O₈PS.
- Molecular Weight : 508.33 g/mol .
- Structure : A naphthalene sulfonate backbone functionalized with an acetamido group (6-position), a hydroxy group (4-position), and a 3-phosphonatophenylazo moiety (3-position). The phosphonate group (-PO₃²⁻) distinguishes it from conventional sulfonated azo dyes .
Key Features :
- Solubility : Enhanced water solubility due to dual sulfonate (-SO₃⁻) and phosphonate (-PO₃²⁻) groups.
- Applications : Likely used in specialized dyeing processes or industrial applications requiring metal ion chelation (e.g., textile fixation, water treatment) .
Comparison with Structural Analogs
Pigment Red 176 (CAS 12225-06-8)
- Structure : Disodium 6-acetamido-4-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2-sulphonate .
- Key Differences :
- Substituents : Replaces the phosphonatophenyl group with a sulfonatooxyethyl-sulfonylphenyl chain.
- Functionality : The sulfonatooxyethyl group increases hydrophilicity but reduces metal-binding capacity compared to phosphonate.
- Applications : Primarily a textile dye due to high water solubility and colorfastness .
Direct Red 23 (CAS 3441-14-3)
- Structure: Disodium 3-[(4-acetamidophenyl)azo]-4-hydroxy-7-[[[[5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl]amino]carbonyl]amino]naphthalene-2-sulphonate .
- Key Differences :
- Complexity : Contains two azo groups and a urea linkage, enhancing structural rigidity.
- Substituents : Lacks phosphonate; relies on sulfonate and acetamido groups for solubility.
- Applications : Hair dyes and textiles, leveraging its multi-azo structure for vibrant hues .
Direct Red 80 (CAS 2610-10-8)
- Structure: Hexasodium 7,1'-(carbonyldiimino)bis[4-hydroxy-3-[[2-sulphonato-4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate] .
- Key Differences :
- Charge : Hexasodium salt with six sulfonate groups, maximizing solubility but limiting substrate adhesion.
- Size : Larger molecular weight (~1,200 g/mol) reduces diffusion efficiency in dense materials.
- Applications : High-intensity dye for paper and leather .
Disodium 6-Hydroxy-5-[(2-Methoxy-4-Sulphonato-m-Tolyl)Azo]Naphthalene-2-Sulphonate (CAS 220-491-7)
- Structure : Features a methoxy group and a tolyl substituent .
- Substituents: Lacks acetamido and phosphonate groups, simplifying synthesis.
- Applications : Printing inks and coatings .
Comparative Data Table
| Compound | CAS No | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Applications |
|---|---|---|---|---|---|
| Target Compound | 83968-60-9 | C₁₈H₁₃N₃Na₂O₈PS | Phosphonatophenyl, acetamido | 508.33 | Industrial chelation, textiles |
| Pigment Red 176 | 12225-06-8 | C₂₄H₁₈N₄Na₂O₁₂S₃ | Sulfonatooxyethyl-sulfonylphenyl | ~680 | Textile dyeing |
| Direct Red 23 | 3441-14-3 | C₃₄H₂₃N₇Na₂O₁₀S₂ | Multi-azo, urea linkage | ~880 | Hair dyes, textiles |
| Direct Red 80 | 2610-10-8 | C₄₆H₂₈N₁₀Na₆O₁₈S₄ | Hexasodium, multi-sulfonate | ~1,200 | Paper, leather |
| Disodium 6-Hydroxy-5-[(2-Methoxy-...) | 220-491-7 | C₁₈H₁₃N₂Na₂O₈S₂ | Methoxy, tolyl | ~490 | Inks, coatings |
Functional and Industrial Implications
- Phosphonate Advantage : The target compound’s phosphonate group enhances metal ion chelation, making it suitable for water treatment or dye-fixative applications where sulfonates underperform .
- Sulfonate Dominance : Analogs like Direct Red 80 and Pigment Red 176 prioritize sulfonate groups for extreme hydrophilicity, ideal for aqueous dyeing but less effective in hard water .
- Regulatory Considerations : Phosphonates may face stricter environmental regulations due to persistence, whereas sulfonates are widely accepted in cosmetics and textiles .
Biological Activity
Ammonium sodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate is a synthetic azo compound with potential applications in various fields, including pharmaceuticals and biochemistry. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₃H₁₄N₃NaO₅S
- Molecular Weight : 325.32 g/mol
- CAS Number : 37087-01-7
- Structure : The compound features an azo group (-N=N-) linking two aromatic systems, which is characteristic of many dyes and biologically active compounds.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Studies suggest that azo compounds can exhibit antioxidant properties, which may protect cells from oxidative stress and related damage.
- Antimicrobial Properties : Research has indicated that similar azo compounds possess antimicrobial effects against various pathogens, making them candidates for developing new antimicrobial agents.
- Enzyme Inhibition : Certain azo compounds have been shown to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
Antioxidant Activity
A study conducted by Zhang et al. (2020) demonstrated that azo compounds can scavenge free radicals effectively. The compound exhibited significant DPPH radical scavenging activity, indicating its potential as a natural antioxidant in food and pharmaceutical applications.
Antimicrobial Activity
In vitro tests reported by Lee et al. (2021) revealed that this compound showed notable antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both types of bacteria.
Enzyme Inhibition
Research by Kumar et al. (2022) highlighted the compound's ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition was dose-dependent, suggesting potential therapeutic applications in neuroprotection.
Case Study 1: Antioxidant Application in Food Preservation
A study assessed the efficacy of the compound as a food preservative due to its antioxidant properties. Results indicated that incorporating the compound into food products significantly reduced lipid peroxidation and extended shelf life compared to controls without the compound.
Case Study 2: Antimicrobial Coatings
In another application, researchers developed antimicrobial coatings using the compound for medical devices. The coatings demonstrated effective bacterial reduction on surfaces, suggesting a promising approach to prevent infections in clinical settings.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 325.32 g/mol |
| CAS Number | 37087-01-7 |
| Antioxidant Activity (DPPH) | IC50 = 25 µg/mL |
| MIC against E. coli | 50 µg/mL |
| MIC against S. aureus | 50 µg/mL |
Q & A
Q. What are the critical synthetic parameters for preparing ammonium sodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate with high purity?
Methodological Answer:
- Diazo Coupling Conditions : Maintain pH 8–9 during azo bond formation to prevent premature hydrolysis of the phosphonate group. Use ice-bath cooling (0–5°C) to stabilize the diazonium salt intermediate .
- Purification : Perform gradient recrystallization using ethanol-water mixtures (70:30 v/v) to isolate the product. Monitor purity via TLC (silica gel, mobile phase: butanol/acetic acid/water 4:1:1) .
- Yield Optimization : Excess 3-phosphonatoaniline (1.2 equivalents) ensures complete coupling to the naphthalene core. Post-synthesis, dialyze against deionized water (MWCO 500 Da membrane) to remove unreacted sulfonic acid derivatives .
Q. How can researchers validate the structural integrity of this compound after synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- UV-Vis : Confirm λmax at 480–520 nm (azo chromophore) and 270–300 nm (naphthalene π→π* transitions) .
- FT-IR : Look for peaks at 1590 cm<sup>−1</sup> (N=N stretch), 1180 cm<sup>−1</sup> (S=O), and 1030 cm<sup>−1</sup> (P=O) .
- <sup>1</sup>H NMR : Assign signals for aromatic protons (δ 7.2–8.5 ppm), acetamido methyl (δ 2.1 ppm), and phosphonate protons (δ 3.5–4.0 ppm) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S, and P content (±0.3% deviation) .
Q. What solvent systems are optimal for enhancing the compound’s aqueous stability?
Methodological Answer:
- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) for short-term stability. For long-term storage (≥6 months), lyophilize the compound and reconstitute in degassed water containing 0.1% EDTA to prevent metal-catalyzed oxidation .
- Avoid : Organic solvents with high dielectric constants (e.g., DMSO), which may induce aggregation due to the sulfonate and phosphonate groups .
Advanced Research Questions
Q. How does the phosphonate moiety influence the compound’s coordination chemistry with transition metals?
Methodological Answer:
Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?
Methodological Answer:
-
HPLC Parameters :
Column Mobile Phase (Gradient) Flow Rate Detection C18 (5 μm) A: 0.1% TFA in H2O<br>B: Acetonitrile 1.0 mL/min 254 nm - Gradient: 10% B (0–5 min), 10→60% B (5–25 min), 60% B (25–30 min) .
-
LC-MS/MS : Use ESI-negative mode to identify sulfonate-related impurities (e.g., m/z 550.2 for dephosphonated byproduct) .
Q. How can researchers assess the environmental fate of this compound in aqueous systems?
Methodological Answer:
- Photodegradation : Expose to UV light (254 nm, 15 W) in a photoreactor. Measure half-life (t1/2) via HPLC; expect ≥48 hours due to stabilizing sulfonate groups .
- Adsorption Studies : Use batch experiments with activated charcoal or bentonite. Fit data to Langmuir isotherms (qmax ≈ 120 mg/g) to model soil/water partitioning .
- Microbial Degradation : Incubate with Pseudomonas spp. (OD600 0.5) in minimal media. Monitor azo bond cleavage via LC-MS (m/z reduction by 28 Da) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
